![molecular formula C8H10ClFN2O2S B2581658 N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411194-66-4](/img/structure/B2581658.png)
N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride is an organic compound with a complex structure that includes a chloropyridine ring, an ethyl group, a methylsulfamoyl group, and a fluoride atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-chloropyridine-2-carbaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with methylsulfonyl chloride to introduce the methylsulfamoyl group. Finally, the fluoride atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluoride atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes[][6].
Mechanism of Action
The mechanism of action of N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in their functional groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include a bromine atom and an imidazo ring.
N-Pyridylpyrazole Thiazole Derivatives: These compounds contain a pyridine ring and a pyrazole ring, with thiazole moieties.
Uniqueness
N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S/c1-6(12(2)15(10,13)14)8-4-3-7(9)5-11-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDVNGCCXHEBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
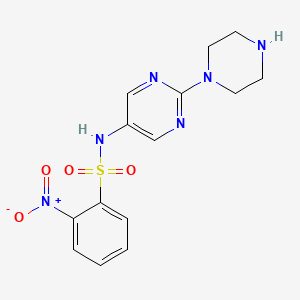
![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)
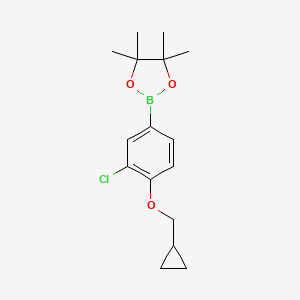
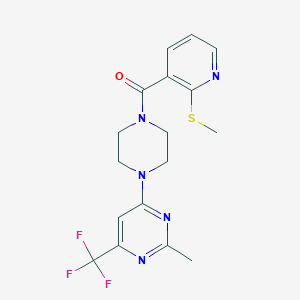
![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)
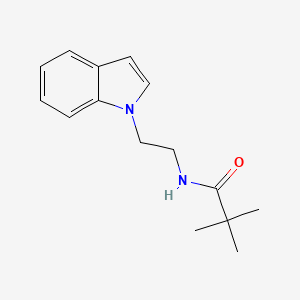
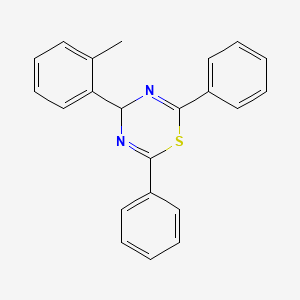
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide](/img/structure/B2581587.png)
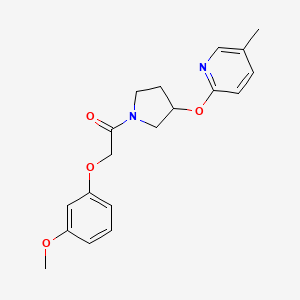
![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2581597.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)
